cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
Description
Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a triazole-based carbamate derivative featuring a thiophene substituent at the 1-position of the triazole ring and a cyclobutylmethyl group attached to the carbamate moiety. The compound’s design likely employs Cu-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation, a method widely used for similar derivatives .
Properties
IUPAC Name |
cyclobutylmethyl N-[(1-thiophen-2-yltriazol-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-13(19-9-10-3-1-4-10)14-7-11-8-17(16-15-11)12-5-2-6-20-12/h2,5-6,8,10H,1,3-4,7,9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJJNIYOTVKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multiple steps, each requiring precise reaction conditions. A common synthetic route starts with the preparation of the 1-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. This can be achieved through a cycloaddition reaction between azides and alkynes under copper-catalyzed conditions, known as a "click" reaction. Following this, the triazole derivative is coupled with cyclobutylmethyl carbamate under basic or catalytic conditions to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would leverage continuous flow processes to enhance yield and efficiency. Optimizing parameters such as temperature, pressure, and solvent choice is crucial to maximize the output and purity of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones under mild to moderate oxidative conditions.
Reduction: : Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in partially hydrogenated derivatives.
Substitution: : The carbamate group can participate in nucleophilic substitution reactions, especially under basic conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: : Nucleophiles such as alkoxides or amines under basic conditions are often employed.
Major Products Formed
Oxidation: : Sulfoxides and sulfones derived from the thiophene ring.
Reduction: : Partially hydrogenated triazole derivatives.
Substitution: : Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is valuable in multiple research domains:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: : Investigated for its potential as an enzyme inhibitor due to its diverse functional groups.
Medicine: : Studied for its potential therapeutic properties, particularly as an antimicrobial or anticancer agent.
Industry: : Used in the development of novel materials, including polymers and advanced coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific enzymes or receptors. The triazole moiety, for instance, can coordinate with metal ions, making it effective in catalysis or as an enzyme inhibitor. The thiophene ring might interact with biological macromolecules through π-π stacking or other non-covalent interactions, influencing various biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The thiophen-2-yl group in the target compound distinguishes it from analogs with other aromatic or aliphatic substituents:
- Phenalenone derivatives (): Compounds like tert-butyl ((1-((1-oxo-1H-phenalen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate (compound 9) incorporate a planar, electron-deficient phenalenone system.
- Pyridinyl and thiazolyl analogs () : Compounds like methyl 2-(ethylsulfonyl)-5-methoxyphenyl(1-(3-(pyridin-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)carbamate (V.7) and thiazol-5-ylmethyl carbamates feature nitrogen-containing heterocycles, which can engage in hydrogen bonding and modulate electronic properties .
Carbamate Group Modifications
The cyclobutylmethyl carbamate moiety contrasts with other carbamate groups in terms of steric and electronic effects:
- tert-Butyl carbamates () : Widely used for steric protection, tert-butyl groups enhance metabolic stability but may hinder target engagement due to bulk .
- Thiazolylmethyl carbamates () : These derivatives combine carbamate functionality with thiazole’s hydrogen-bonding capacity, which may enhance binding to enzymes or receptors .
Table 2: Key Properties of Analogous Compounds
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